molecular formula C14H14N2O2S B10843229 4-((Benzylideneamino)methyl)benzenesulfonamide

4-((Benzylideneamino)methyl)benzenesulfonamide

Cat. No.: B10843229
M. Wt: 274.34 g/mol
InChI Key: IUUNKBLBYPIGMX-UHFFFAOYSA-N
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Description

4-((benzylideneamino)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzylideneamino group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((benzylideneamino)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((benzylideneamino)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((benzylideneamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((benzylideneamino)methyl)benzenesulfonamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-[(benzylideneamino)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14N2O2S/c15-19(17,18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-10H,11H2,(H2,15,17,18)

InChI Key

IUUNKBLBYPIGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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